molecular formula C7H10N2O2 B14032572 (S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol CAS No. 2007908-85-0

(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol

Cat. No.: B14032572
CAS No.: 2007908-85-0
M. Wt: 154.17 g/mol
InChI Key: RCJCMJGBSTUODK-LURJTMIESA-N
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Description

(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol is a complex organic compound characterized by its unique structure, which includes an imidazo-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the imidazo-oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.

    Imidazo[1,2-a]pyridine derivatives: Compounds with a similar ring structure but different substituents and properties.

    Oxazine derivatives: Compounds with an oxazine ring that may have different functional groups and applications.

Uniqueness

(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol is unique due to its specific stereochemistry and the presence of both imidazo and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2007908-85-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

[(6S)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methanol

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2/t6-/m0/s1

InChI Key

RCJCMJGBSTUODK-LURJTMIESA-N

Isomeric SMILES

C1[C@H](OCC2=NC=CN21)CO

Canonical SMILES

C1C(OCC2=NC=CN21)CO

Origin of Product

United States

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